1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and sedative effects. This compound is structurally characterized by a phenothiazine core with a dimethylaminopropyl side chain and a pentanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- typically involves the reaction of phenothiazine derivatives with appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- involves its interaction with various molecular targets, including:
Dopaminergic Receptors: Acts as an antagonist, blocking dopamine receptors and reducing psychotic symptoms.
Serotonergic Receptors: Modulates serotonin receptors, contributing to its anxiolytic and antidepressant effects.
Histaminergic Receptors: Exhibits antihistaminic activity, leading to sedative effects.
Comparison with Similar Compounds
Similar Compounds
Acepromazine: A phenothiazine derivative with similar pharmacological properties, used primarily as a veterinary sedative.
Chlorpromazine: Another phenothiazine derivative, widely used as an antipsychotic medication.
Promethazine: Known for its antihistaminic and antiemetic effects.
Uniqueness
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its combination of a pentanone group and a dimethylaminopropyl side chain may result in unique interactions with molecular targets, leading to specific therapeutic effects.
Properties
CAS No. |
60563-11-3 |
---|---|
Molecular Formula |
C22H28N2OS |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]pentan-1-one |
InChI |
InChI=1S/C22H28N2OS/c1-4-5-10-20(25)17-12-13-22-19(16-17)24(15-8-14-23(2)3)18-9-6-7-11-21(18)26-22/h6-7,9,11-13,16H,4-5,8,10,14-15H2,1-3H3 |
InChI Key |
IJDCIBPYIVNCEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.